molecular formula C7H7NO3 B3299179 5-Hydroxy-2-methylnicotinic acid CAS No. 89937-79-1

5-Hydroxy-2-methylnicotinic acid

Cat. No.: B3299179
CAS No.: 89937-79-1
M. Wt: 153.14 g/mol
InChI Key: MMCGIQHKJYKECN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylnicotinic acid: is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a hydroxyl group at the fifth position and a methyl group at the second position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylnicotinic acid typically involves the hydroxylation of 2-methylnicotinic acid. One common method is the direct hydroxylation using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2-methylnicotinic acid using metal catalysts such as palladium or platinum. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy-2-methylnicotinic acid can undergo further oxidation to form quinolinic acid derivatives.

    Reduction: The compound can be reduced to form 5-amino-2-methylnicotinic acid using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinolinic acid derivatives.

    Reduction: 5-Amino-2-methylnicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-methylnicotinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. It is also explored for its potential in treating neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylnicotinic acid involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways. The hydroxyl group at the fifth position plays a crucial role in its biological activity by participating in hydrogen bonding and redox reactions.

Comparison with Similar Compounds

    2-Methylnicotinic acid: Lacks the hydroxyl group at the fifth position.

    5-Hydroxy-3-methylnicotinic acid: Has the hydroxyl group at the fifth position but differs in the position of the methyl group.

    Nicotinic acid: Lacks both the hydroxyl and methyl groups.

Uniqueness: 5-Hydroxy-2-methylnicotinic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

5-hydroxy-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(9)3-8-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCGIQHKJYKECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700238
Record name 5-Hydroxy-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-79-1
Record name 5-Hydroxy-2-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89937-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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